

Application Notes and Protocols for Br-PEG3-CH2COOH in Bioconjugation

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Compound of Interest		
Compound Name:	Br-PEG3-CH2COOH	
Cat. No.:	B606392	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of **Br-PEG3-CH2COOH**, a heterobifunctional linker, in reactions with primary amines. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

Br-PEG3-CH2COOH is a versatile crosslinking reagent featuring a bromo group at one end and a carboxylic acid at the other, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules, typically biomolecules containing primary amines.

The carboxylic acid group can be activated to react with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds. The bromo group is a good leaving group and can react with primary amines via nucleophilic substitution. This dual reactivity makes **Br-PEG3-CH2COOH** an ideal linker for creating complex bioconjugates.

Data Presentation

Table 1: Physicochemical Properties of Br-PEG3-CH2COOH



Property	Value	
Molecular Formula	C8H15BrO5	
Molecular Weight	271.11 g/mol	
CAS Number	1346502-15-5	
Appearance	Colorless to pale yellow oil or solid	
Solubility	Soluble in water, DMSO, DMF	
Storage	Store at -20°C for long-term stability	

Table 2: Typical Reaction Conditions and Expected Yields for Conjugation to Primary Amines

Reaction Type	Reagents	рН	Temperat ure (°C)	Time (h)	Molar Ratio (Linker:A mine)	Typical Yield (%)
Amide Bond Formation (Carboxylic Acid End)	EDC, NHS	4.5-6.0 (Activation) , 7.2-8.0 (Conjugatio n)	Room Temperatur e	2-4	5:1 to 20:1	60-80[1]
Nucleophili c Substitutio n (Bromo End)	Primary Amine, Base (e.g., DIEA)	8.0-9.0	25-50	12-24	1.5:1 to 2:1[2]	50-70

Note: Yields are highly dependent on the specific substrate and reaction conditions. Optimization is recommended for each application.

Experimental Protocols



Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of **Br-PEG3-CH2COOH** to a primary amine-containing molecule, such as a protein.

Materials:

- Br-PEG3-CH2COOH
- Protein or other amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Preparation of Reagents:
 - Dissolve the protein to be conjugated in Coupling Buffer at a concentration of 1-10 mg/mL.
 - o Dissolve Br-PEG3-CH2COOH in Activation Buffer to a final concentration of 10-50 mM.
 - Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 100 mM.
- Activation of Carboxylic Acid:



- To the Br-PEG3-CH2COOH solution, add EDC and NHS to a final molar excess of 2-5 fold over the linker.
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Conjugation to Primary Amine:
 - Add the activated Br-PEG3-CH2COOH solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
 - Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Further purification of the conjugate can be achieved by size-exclusion chromatography
 (SEC) or ion-exchange chromatography (IEX)[4][5].

Protocol 2: Nucleophilic Substitution of the Bromo Group

This protocol describes the reaction of the bromo moiety of a **Br-PEG3-CH2COOH**-conjugated molecule with a primary amine.

Materials:



- Br-PEG3-CH2COOH-conjugated molecule
- Primary amine-containing molecule
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
- Sodium Iodide (NaI) (optional, to increase reactivity of the halide)
- Purification system (e.g., HPLC)

Procedure:

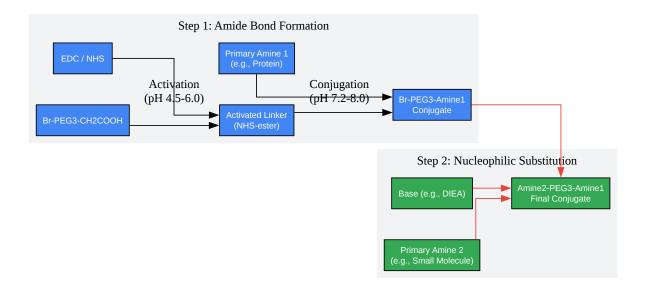
- Reaction Setup:
 - Dissolve the Br-PEG3-CH2COOH-conjugated molecule and the primary amine-containing molecule in anhydrous DMF. A slight molar excess of the amine (1.5-2 equivalents) is recommended.
 - Add 2-3 equivalents of DIEA to the reaction mixture to act as a base.
 - If the reaction is sluggish, a catalytic amount of NaI can be added to convert the bromide to the more reactive iodide in situ.
- Reaction Conditions:
 - Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates,
 the temperature can be increased to 40-50°C.
 - Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.
- Work-up and Purification:
 - Upon completion, quench the reaction with water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).



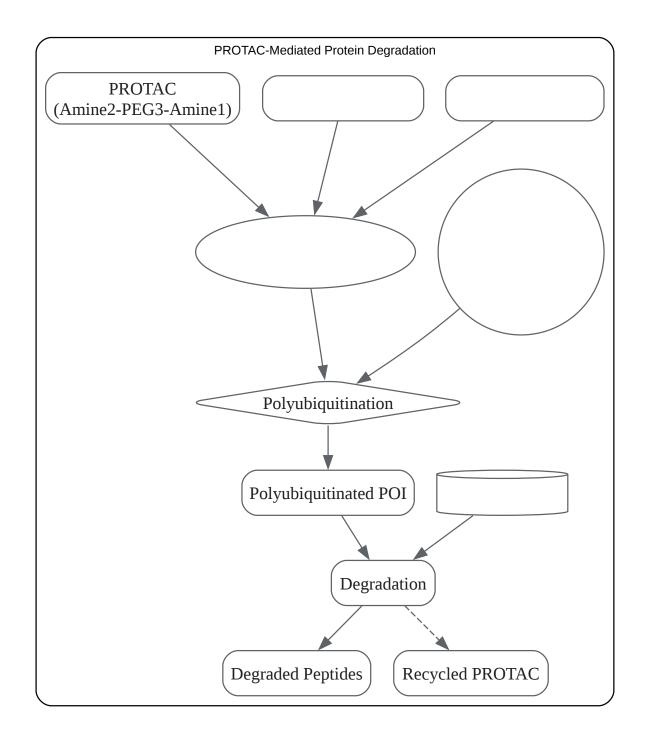
• Purify the final conjugate by reverse-phase HPLC to achieve high purity.

Mandatory Visualizations









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